molecular formula C17H20N2O5S B2417894 5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide CAS No. 1172530-99-2

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide

Cat. No.: B2417894
CAS No.: 1172530-99-2
M. Wt: 364.42
InChI Key: UFRFKSUCHNLDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-N-(2-fluoro-3-(morpholine-4-carbonyl) phenyl) acetamide with ammonium thiocyanate in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated phenethyl derivatives.

Scientific Research Applications

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide involves its interaction with various molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide is unique due to its combination of a morpholine ring, phenethyl group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c20-17(19-10-12-23-13-11-19)15-6-7-16(24-15)25(21,22)18-9-8-14-4-2-1-3-5-14/h1-7,18H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRFKSUCHNLDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.